molecular formula C16H12O3 B6416437 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester CAS No. 860215-06-1

9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester

Cat. No.: B6416437
CAS No.: 860215-06-1
M. Wt: 252.26 g/mol
InChI Key: YHFIZVLBMLLGNK-UHFFFAOYSA-N
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Description

9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C16H12O3 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a ketone group at the 9th position and a carboxylic acid ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester typically involves the esterification of 9-Oxo-9H-fluorene-2-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group at the 9th position can undergo oxidation to form carboxylic acids.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 9-Oxo-9H-fluorene-2,9-dicarboxylic acid.

    Reduction: 9-Hydroxy-9H-fluorene-2-carboxylic acid ethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity. The aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function. The ketone and ester groups can also participate in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 9-Oxo-9H-fluorene-4-carboxylic acid ethyl ester
  • 9-Oxo-9H-fluorene-2-carboxylic acid methyl ester
  • 9-Hydroxy-9H-fluorene-2-carboxylic acid ethyl ester

Uniqueness

9-Oxo-9H-fluorene-2-carboxylic acid ethyl ester is unique due to the specific positioning of the ketone and ester groups, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, and distinct chemical reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 9-oxofluorene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-2-19-16(18)10-7-8-12-11-5-3-4-6-13(11)15(17)14(12)9-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFIZVLBMLLGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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